Carbinoxamine is derived from the ethanolamine class of antihistamines, which are known for their antimuscarinic properties and sedative effects. The classification of carbinoxamine β-D-Glucuronide falls under the category of drug metabolites, specifically as a glucuronide conjugate formed by the action of UDP-glucuronosyltransferases (UGTs) on carbinoxamine in the liver and intestines .
The synthesis of carbinoxamine β-D-Glucuronide occurs primarily through enzymatic processes involving UDP-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl or amine groups on carbinoxamine, forming the glucuronide conjugate. This process is crucial for detoxifying and facilitating the elimination of xenobiotics and drugs from the body.
The molecular structure of carbinoxamine β-D-Glucuronide can be represented as follows:
The structure consists of a carbinoxamine backbone with a glucuronic acid moiety attached via an ether or ester bond, depending on the specific UGT enzyme involved in its formation. The presence of chlorine and nitrogen atoms contributes to its pharmacological properties.
Carbinoxamine β-D-Glucuronide is primarily involved in metabolic reactions that facilitate its excretion. Key reactions include:
These reactions are critical for determining the bioavailability and efficacy of carbinoxamine as a therapeutic agent .
The physical properties of carbinoxamine β-D-Glucuronide include:
Chemical properties include:
Carbinoxamine β-D-Glucuronide serves several important roles in scientific research and clinical applications:
Carbinoxamine β-D-Glucuronide is a quaternary ammonium glucuronide conjugate formed through phase II metabolism of the first-generation antihistamine carbinoxamine. Its molecular formula is C₂₂H₂₇ClN₂O₇, with a precise molecular weight of 466.91 g/mol. The structure comprises the carbinoxamine moiety linked via a β-glycosidic bond to D-glucuronic acid. The parent drug's ethanolamine backbone features a tertiary amine group, which serves as the glucuronidation site, resulting in an inner salt (zwitterionic) structure. This conjugation dramatically increases water solubility compared to the lipophilic parent drug, facilitating renal or biliary excretion [4] [8].
The glucuronide linkage exhibits β-stereochemistry at the anomeric carbon (C1) of the glucuronic acid pyranose ring, consistent with enzymatic biosynthesis by UDP-glucuronosyltransferases (UGTs). The D-glucuronic acid component adopts the preferred ⁴C₁ chair conformation, minimizing steric strain. Under physiological conditions (pH 7.4), the carboxylic acid group of glucuronic acid (pKa ~3.2) is deprotonated, enhancing hydrophilicity. However, acidic environments (e.g., gastric fluid) may promote lactonization, forming a less soluble six-membered ring lactone between the carboxylic acid and the C3 hydroxyl group. This lactone reverts to the open-chain form at neutral/basic pH, restoring solubility [1] [4].
Table 1: Key Molecular Properties of Carbinoxamine β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇ClN₂O₇ |
Molecular Weight | 466.91 g/mol |
Glucuronide Bond Type | Quaternary Ammonium (N⁺-linkage) |
Ionization State (pH 7.4) | Zwitterionic |
Key Stability Risk | Lactonization in acidic pH |
Carbinoxamine β-D-Glucuronide is biosynthesized endogenously via UDP-glucuronosyltransferases (UGTs), primarily in hepatocytes and enterocytes. This enzymatic reaction utilizes UDP-α-D-glucuronic acid (UDPGA) as the cofactor, transferring the glucuronyl group to the tertiary amine of carbinoxamine. The reaction follows an SN2 nucleophilic substitution mechanism, facilitated by a base catalyst within the UGT active site. Human UGT isoforms implicated in N-glucuronidation of tertiary amines include UGT1A3, UGT1A4, UGT1A9, and UGT2B10. These enzymes exhibit overlapping substrate specificity and tissue-specific expression: UGT1A4 dominates in the liver, while UGT1A10 is expressed in the gut. The resulting metabolite is a quaternary ammonium glucuronide, distinct from the more common O-glucuronides formed with phenols or alcohols [3] [4] [8].
In vivo glucuronidation of carbinoxamine is efficient, with this metabolite representing a major urinary excretion product. However, in vitro systems (e.g., liver microsomes) often show lower conversion rates due to:
Table 2: Enzymatic Synthesis of Carbinoxamine β-D-Glucuronide
Parameter | In Vivo Conditions | In Vitro Models |
---|---|---|
Primary Site | Liver > Intestine | Liver Microsomes, Hepatocytes |
Key UGT Isoforms | UGT1A4, UGT1A9, UGT2B10 | UGT1A4 (recombinant) |
Cofactor | UDP-α-D-Glucuronic Acid (UDPGA) | Supplemented UDPGA |
Catalytic Efficiency | High (Major metabolite) | Moderate (Cofactor/transport limited) |
Species Differences | Human > Rodent (Qualitative) | Variable activity across species |
Analytical Detection and Pharmacological Significance
Chemical Compounds in Article
Compound Name Chemical Formula Carbinoxamine β-D-Glucuronide C₂₂H₂₇ClN₂O₇ UDP-α-D-Glucuronic Acid (UDPGA) C₁₅H₂₂N₂O₁₈P₂ 10,11-Dihydro-10-Hydroxy Carbamazepine O-β-D-Glucuronide C₂₁H₂₂N₂O₈ Curcumin β-D-Glucuronide C₂₇H₂₈O₁₂ Carbamazepine N-Glucuronide C₂₁H₂₀N₂O₇
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4